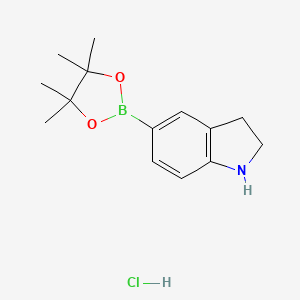

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride is a boronate ester derivative featuring an indoline core substituted with a pinacol boronate group and a hydrochloride counterion. Its molecular formula is C₁₄H₁₈BNO₃·HCl, with an average mass of 259.114 g/mol (monoisotopic mass: 259.137974 g/mol) . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boron-containing building block. The hydrochloride salt enhances solubility in polar solvents and improves handling stability compared to its free base form .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12;/h5-6,9,16H,7-8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRRYGMRLGGOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride typically involves the borylation of indoline derivatives. One common method includes the reaction of indoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Metal hydrides or catalytic hydrogenation.

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products

Oxidation: Boronic acids.

Reduction: Various reduced boron-containing compounds.

Substitution: Functionalized indoline derivatives.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Medicine: Investigated for its role in drug discovery and development.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form reversible covalent bonds with other molecules, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Hydrochloride

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Hydrochloride

- Molecular Formula : C₁₃H₁₇BN₂O₂·HCl

- Key Differences: Features an indazole heterocycle instead of indoline, introducing an additional nitrogen atom. Applications: Preferential use in synthesizing nitrogen-rich pharmaceuticals .

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide Hydrochloride

- Molecular Formula : C₁₃H₁₈BN₂O₃·HCl

- Key Differences :

Physicochemical Properties

Comparisons with Other Boronate Esters

- Aryl Boronates (e.g., 5-(Pinacol boronate)-1H-indole) :

- Heterocyclic Boronates (e.g., 1-(Methylsulfonyl)indoline boronate) :

Reactivity in Cross-Coupling Reactions

| Compound Type | Coupling Efficiency (Yield%) | Preferred Substrates | Limitations |

|---|---|---|---|

| Target Indoline Hydrochloride | 80–90% (with aryl halides) | Electron-deficient aryl halides | Steric hindrance with bulky substrates |

| Piperidine Analogue | 70–85% | Aliphatic triflates | Slow kinetics with aryl chlorides |

| Indazole Analogue | 75–88% | Heteroaryl bromides | Sensitivity to base strength |

| Pyridine Acetamide Analogue | 60–75% | Activated aryl iodides | Requires elevated temperatures |

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a boron-containing moiety which is significant for its reactivity and interaction with biological systems. The structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈BNO₂

- Molecular Weight : 247.11 g/mol

Structural Characteristics :

- The indoline core contributes to the compound's ability to interact with various biological targets.

- The dioxaborolane group enhances the compound's stability and solubility in biological environments.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity.

The compound appears to induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that the compound inhibits the proliferation of various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.

- Induction of Apoptosis : Flow cytometry analyses revealed an increase in apoptotic cells when treated with the compound, suggesting activation of intrinsic apoptotic pathways.

Case Studies

-

Study on MCF-7 Cells :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

-

Study on A549 Cells :

- Objective : To assess the effects on lung cancer cells.

- Findings : Treatment with 20 µM resulted in significant apoptosis as evidenced by increased Annexin V staining.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated.

Activity Against Bacteria

In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective properties.

Mechanism

The neuroprotective effects are hypothesized to arise from:

- Reduction of Oxidative Stress : The compound may scavenge free radicals and reduce oxidative damage in neuronal cells.

- Modulation of Neuroinflammatory Responses : Preliminary data suggest that it may inhibit pro-inflammatory cytokines in microglial cells.

Other Biological Activities

Additional studies have explored other potential activities including:

- Anti-inflammatory Effects : Inhibition of NF-kB signaling pathway.

- Antioxidant Activity : Demonstrated through DPPH radical scavenging assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.